Fmoc-3,4-difluoro-D-phenylalanine
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Overview
Description
Fmoc-3,4-difluoro-D-phenylalanine is a white to off-white powder . It is also known by other names such as Fmoc-D-Phe(3,4-DiF)-OH and N-Fluorenylmethoxycarbonyl-D-3,4-difluorophenylalanine .
Molecular Structure Analysis
The molecular formula of Fmoc-3,4-difluoro-D-phenylalanine is C24H19F2NO4 . The molecule contains a total of 53 bonds, including 34 non-H bonds, 20 multiple bonds, 7 rotatable bonds, 2 double bonds, and 18 aromatic bonds .Physical And Chemical Properties Analysis
Fmoc-3,4-difluoro-D-phenylalanine has a molecular weight of 423.40 . It appears as a white to off-white powder . Its melting point ranges from 154-161 °C . It has an optical rotation of [a] D = +40 ± 2º (C=1 in DMF) .Scientific Research Applications
Role in Flavin-containing Monooxygenase (FMO) Research
Fmoc-3,4-difluoro-D-phenylalanine has been implicated in studies focusing on flavin-containing monooxygenases (FMOs), which are crucial for the metabolism of various drugs and xenobiotics. Research highlights the pharmacological and toxicological significance of human FMOs in the bioactivation and detoxication pathways of chemicals and drugs (Cashman & Zhang, 2006; Yamazaki & Shimizu, 2013). These studies suggest the compound's relevance in designing drugs that are efficiently metabolized by FMOs, potentially reducing adverse drug reactions and enhancing drug safety.
Development of Sensors and Biosensors
The development of sensors and biosensors for detecting amino acids, including phenylalanine, has seen significant advancements with the application of conducting polymers and molecularly imprinted polymers. These technologies offer promising tools for the quality control of medicines and the monitoring of diseases associated with amino acids (Dinu & Apetrei, 2022). Fmoc-3,4-difluoro-D-phenylalanine could play a role in enhancing the specificity and sensitivity of these biosensing platforms.
Understanding Metabolic Pathways in Disease States
Research on FMOs has also been extended to understanding the metabolic alterations in diseases like phenylketonuria (PKU) and their treatment strategies. The studies on FMOs and their genetic variations provide insights into individual differences in drug metabolism and potential therapeutic interventions (Shephard & Phillips, 2010). Given its role in peptide synthesis, Fmoc-3,4-difluoro-D-phenylalanine could be involved in developing novel therapeutic peptides targeting these metabolic pathways.
Nanotechnology and Drug Delivery
The compound has potential applications in nanotechnology, particularly in the synthesis of 'Green' nanomaterials for drug delivery systems. Flavonoids-mediated nanomaterials, which have applications in treating various diseases, including cancer, could benefit from the incorporation of Fmoc-3,4-difluoro-D-phenylalanine to enhance their biocompatibility and effectiveness (Sathishkumar et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2R)-3-(3,4-difluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSYIDJNVXPQRM-JOCHJYFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)F)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378937 |
Source
|
Record name | Fmoc-3,4-difluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-3,4-difluoro-D-phenylalanine | |
CAS RN |
198545-59-4 |
Source
|
Record name | Fmoc-3,4-difluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40378937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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